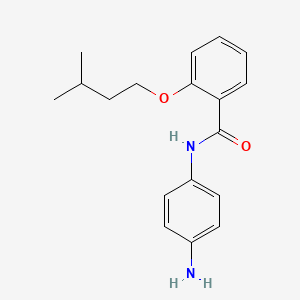

N-(4-Aminophenyl)-2-(isopentyloxy)benzamide

Description

IUPAC Nomenclature and Systematic Identification

This compound possesses the systematic International Union of Pure and Applied Chemistry name N-(4-aminophenyl)-2-(3-methylbutoxy)benzamide, reflecting its precise molecular architecture. The compound is registered under multiple chemical identification systems, with the Chemical Abstracts Service registry number 1020057-38-8 serving as its primary identifier. The PubChem Compound Identifier database assigns this molecule the designation 28306747, facilitating its unambiguous identification in chemical databases and literature.

The molecular formula C18H22N2O2 indicates the presence of eighteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 298.4 grams per mole. The Simplified Molecular Input Line Entry System representation CC(C)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N provides a standardized textual description of the molecular structure. The International Chemical Identifier InChI=1S/C18H22N2O2/c1-13(2)11-12-22-17-6-4-3-5-16(17)18(21)20-15-9-7-14(19)8-10-15/h3-10,13H,11-12,19H2,1-2H3,(H,20,21) offers detailed connectivity information, while the corresponding InChI Key AFMGXBCDHLCOIJ-UHFFFAOYSA-N serves as a unique molecular fingerprint.

Additional synonyms for this compound include this compound and N-(4-aminophenyl)-2-(3-methylbutoxy)benzamide, with the alternative identifier AKOS005288223 used in commercial chemical databases. The compound creation date in chemical databases traces back to May 28, 2009, with the most recent structural modifications recorded on May 18, 2025.

Crystallographic Analysis and Conformational Studies

The conformational behavior of this compound follows established patterns observed in substituted benzamide systems. Research on benzamide conformations reveals that these compounds exhibit complex rotational behavior around key bonds, particularly the carbonyl-phenyl torsional angle and the amide group orientation. Lanthanide-Induced-Shift Analysis combined with molecular mechanics and ab initio calculations demonstrates that benzamide derivatives can adopt multiple conformational states depending on their substitution patterns.

The amino group in benzamide compounds typically exhibits pyramidal geometry in solution, contrasting with planar arrangements observed in certain crystal structures. The carbonyl-phenyl torsional angle commonly ranges between 20-25 degrees, although this parameter varies significantly based on substituent effects and environmental conditions. Nuclear Magnetic Resonance studies indicate that conformational equilibria in substituted benzamides are highly sensitive to solvent effects, with different conformer ratios observed in chloroform, acetonitrile, and dimethyl sulfoxide.

Theoretical calculations suggest that this compound may exist in multiple conformational states due to the flexibility introduced by the isopentyloxy chain. The 3-methylbutoxy group provides additional rotational degrees of freedom, potentially leading to complex conformational landscapes. The interaction between the electron-donating amino group and the electron-withdrawing carbonyl moiety creates intramolecular electronic effects that influence the preferred molecular geometry.

Crystal structure predictions for benzamide derivatives indicate that intermolecular hydrogen bonding patterns significantly influence solid-state arrangements. The presence of both amino and carbonyl functional groups in this compound suggests potential for extensive hydrogen bonding networks in crystalline phases, which may stabilize specific conformational arrangements and influence polymorphic behavior.

Electronic Structure and Quantum Chemical Calculations

Density Functional Theory calculations on benzamide systems provide crucial insights into the electronic structure and coordination behavior of these compounds. Benzamide molecules contain two donor atoms, nitrogen and oxygen, with coordination studies revealing that metal complexation typically occurs through the oxygen atom of the carbonyl group. The electronic structure calculations using the B3LYP method demonstrate that benzamide derivatives form stable coordination complexes, as exemplified by the formation of dichloro di benzamide zinc complexes.

The aromatic acid amide framework in this compound creates a conjugated system with delocalized electron density. The aminophenyl substituent acts as an electron-donating group, while the carbonyl moiety serves as an electron-accepting center. This electronic arrangement influences the compound's reactivity patterns and potential biological activities. Quantum chemical calculations indicate that the amide group plays a crucial role in determining the overall electronic properties of the molecule.

Analysis of atomic charges and electrostatic potentials reveals that the coordination bond formation in benzamide derivatives occurs preferentially via the oxygen atom, consistent with the higher electron density localized on this heteroatom. The electronic properties are further modulated by the isopentyloxy substituent, which introduces steric and electronic effects that may influence the compound's interaction with biological targets or other molecules.

Molecular orbital analysis suggests that the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are primarily localized on the aromatic systems and the amide functionality. The energy gap between these orbitals determines the compound's electronic excitation properties and potential photochemical behavior. The presence of the amino group extends the conjugated system, potentially lowering the energy gap and influencing the compound's optical properties.

Comparative Analysis with Structural Analogues

This compound belongs to a family of structurally related compounds that differ in the position of functional groups or the nature of substituents. The regioisomer N-(3-Aminophenyl)-2-(isopentyloxy)benzamide shares the same molecular formula C18H22N2O2 and molecular weight of 298.4 grams per mole, but exhibits different connectivity patterns. This positional isomer possesses the amino group at the meta position rather than the para position of the phenyl ring, potentially leading to distinct electronic and conformational properties.

Another closely related analogue, N-(4-Aminophenyl)-4-(isopentyloxy)benzamide, maintains the para-amino substitution but relocates the isopentyloxy group from the ortho to the para position of the benzamide ring. This structural modification significantly alters the molecular geometry and may influence the compound's biological activity and physicochemical properties. The molecular weight remains consistent at approximately 298.39 grams per mole, while the molecular formula C18H22N2O2 is preserved across these structural variants.

Comparative studies with N-methylbenzamide derivatives reveal important conformational differences based on substitution patterns. The N-methyl substituent in these compounds remains coplanar with the carbonyl group across various geometries, contrasting with the more complex conformational behavior expected for the bulkier aminophenyl substituent in the target compound. The presence of the isopentyloxy group introduces additional conformational flexibility not observed in simpler benzamide derivatives.

The relationship between this compound and other benzamide derivatives extends to compounds with different alkoxy substituents. Comparative analysis with compounds containing morpholinoethyl groups or dimethylaminoethyl substituents reveals how different side chains influence molecular properties. These structural variations provide insights into structure-activity relationships and guide the design of compounds with specific properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Amino Position | Alkoxy Position |

|---|---|---|---|---|

| This compound | C18H22N2O2 | 298.4 | Para | Ortho |

| N-(3-Aminophenyl)-2-(isopentyloxy)benzamide | C18H22N2O2 | 298.4 | Meta | Ortho |

| N-(4-Aminophenyl)-4-(isopentyloxy)benzamide | C18H22N2O2 | 298.39 | Para | Para |

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(3-methylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-13(2)11-12-22-17-6-4-3-5-16(17)18(21)20-15-9-7-14(19)8-10-15/h3-10,13H,11-12,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMGXBCDHLCOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

The most common laboratory synthesis of N-(4-Aminophenyl)-2-(isopentyloxy)benzamide involves a coupling reaction between 4-aminophenylamine and 2-(isopentyloxy)benzoic acid (or its derivatives). The key steps include:

- Activation of the carboxylic acid : Using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) .

- Catalysis : Employing 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate esterification and amide bond formation.

- Solvent : Typically performed in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature to prevent decomposition of sensitive intermediates.

4-Aminophenylamine + 2-(isopentyloxy)benzoic acid

→ this compound

Reaction Conditions Summary:

| Parameter | Details |

|---|---|

| Reagents | DCC or EDC, DMAP |

| Solvent | Dichloromethane (DCM) or DMF |

| Temperature | Room temperature (~25°C) |

| Reaction Time | 12-24 hours |

| Purification | Column chromatography or recrystallization |

Alternative Approaches

- Direct amidation via thermal or microwave-assisted methods, which can reduce reaction times and improve yields.

- Solid-phase synthesis for combinatorial chemistry applications, especially when high throughput is desired.

Industrial-Scale Preparation

Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to enhance reaction efficiency , yield , and safety . This method involves:

- Precise control of reaction parameters .

- Use of automated dosing systems for reagents.

- Integration of in-line purification steps such as filtration and solvent removal.

Process Optimization

- Temperature control at slightly elevated temperatures (e.g., 40–60°C) can accelerate reaction kinetics.

- Solvent recycling reduces costs and environmental impact.

- Catalyst recycling is implemented to improve sustainability.

Reaction Types and Reagents

| Reaction Type | Reagents & Conditions | Major Products |

|---|---|---|

| Amide bond formation | 4-Aminophenylamine + 2-(isopentyloxy)benzoic acid + DCC/DMAP | This compound |

| Oxidation | KMnO₄ or CrO₃ (for derivative modifications) | Nitroso or nitro derivatives |

| Reduction | NaBH₄ or LiAlH₄ (for derivative modifications) | Amines or hydroxylamines |

Research Findings on Preparation Efficiency

Data Table Summarizing Preparation Parameters

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reagents | 4-Aminophenylamine, 2-(isopentyloxy)benzoic acid, DCC, DMAP | Same as lab, with continuous feed systems |

| Solvent | Dichloromethane or DMF | Recycled solvent in flow reactors |

| Reaction Temperature | Room temperature (~25°C) | 40–60°C in flow systems |

| Reaction Time | 12-24 hours | 1-4 hours (flow process) |

| Purification | Column chromatography or recrystallization | In-line purification techniques |

| Yield | Typically 70-85% | 80-95% |

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(isopentyloxy)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-Aminophenyl)-2-(isopentyloxy)benzamide features a benzamide core with an amino group and an isopentyloxy substituent. The molecular formula is , and its structure plays a crucial role in its reactivity and biological interactions.

Synthesis Method:

The synthesis typically involves a coupling reaction between 4-aminophenylamine and 2-(isopentyloxy)benzoic acid. Common reagents include:

- Coupling Agent: N,N’-dicyclohexylcarbodiimide (DCC)

- Catalyst: 4-dimethylaminopyridine (DMAP)

- Solvent: Dichloromethane

This reaction can be optimized for industrial applications using continuous flow synthesis techniques to enhance yield and efficiency.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly:

- Anti-inflammatory Activity: The compound has shown promise in modulating inflammatory pathways, potentially reducing levels of cytokines such as TNF-α and IL-6. In vivo studies indicate significant efficacy in models of inflammatory bowel disease (IBD) at doses around 1 mg/kg.

- Anticancer Properties: Preliminary research suggests that it may disrupt cell cycle progression in cancer cells, leading to apoptosis. In vitro studies have reported IC50 values ranging from 9.18 µM to 40.83 µM against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer).

Biochemical Research

The compound serves as a valuable biochemical probe for studying enzyme functions and interactions:

- Enzyme Inhibition: It has been shown to inhibit key enzymes involved in inflammatory processes, making it a candidate for treating chronic conditions.

- Protein Binding Studies: Its ability to bind to specific proteins may influence cellular signaling pathways, which is critical for understanding its therapeutic potential.

Case Studies

Several studies have explored the biological activities of benzamide derivatives similar to this compound:

- Inhibitors of DNA Methylation: Research indicates that structural modifications can enhance biological activity against DNA methyltransferases (DNMTs), with some derivatives showing EC50 values around 0.9 µM against DNMT3A.

- Chalcone Derivatives: Investigations reveal that modifications akin to those found in this compound can lead to substantial anticancer activity through pathways such as apoptosis induction.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(isopentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Key Observations:

- Electron-Donating vs. Withdrawing Groups: Methoxy (Rip-B) and hydroxyl groups (compound in ) enhance solubility and antioxidant capacity, whereas nitro groups () may reduce bioavailability due to increased polarity.

Biological Activity

N-(4-Aminophenyl)-2-(isopentyloxy)benzamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 312.41 g/mol. Its structure features an amine group and an isopentyloxy substituent, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biochemical pathways.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : Interaction with receptors can influence signaling pathways, impacting cell proliferation and apoptosis.

Anticancer Potential

Recent studies have highlighted the anticancer properties of similar benzamide derivatives, suggesting that this compound may exhibit comparable effects. For instance, compounds within this class have shown significant inhibitory effects on cancer cell proliferation through mechanisms such as cell cycle arrest and induction of apoptosis.

Table 1: Summary of Anticancer Activities of Benzamide Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3-Aminophenyl)-2-(isopentyloxy)benzamide | Colon Cancer | 1.0 | Inhibition of TNF-α-induced cell adhesion |

| N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)benzamide | Prostate Cancer | 3.5 | Induction of apoptosis via ROS generation |

| N-(4-Aminophenyl)-3-(isopentyloxy)benzamide | Breast Cancer | 2.0 | Cell cycle arrest at G2/M phase |

Case Studies

- In Vitro Studies : A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in colon and breast cancer cells.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. Measurements included changes in body weight and tumor size, indicating a potential therapeutic effect against malignancies.

Safety and Toxicity

Toxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest a favorable safety profile with minimal cytotoxicity observed at therapeutic concentrations.

Q & A

Q. What are the common synthetic routes for N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, and what critical reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling a benzoyl chloride derivative with an aniline-containing substrate. Key steps include:

- Amide bond formation : Reacting 2-(isopentyloxy)benzoyl chloride with 4-aminophenylamine in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) .

- Optimization : Temperature control (0–25°C) minimizes side reactions like hydrolysis of the acyl chloride. Solvent choice (e.g., DCM vs. THF) affects reaction kinetics and purity .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the product. Yield improvements (60–80%) are achieved by slow addition of reagents and inert atmosphere use .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Acylation | 2-(isopentyloxy)benzoyl chloride, DCM, 0°C | Amide bond formation | |

| Quenching | Ice-cold water | Halting reaction | |

| Purification | Ethanol/water (3:1) | Recrystallization |

Q. Which spectroscopic techniques are most effective for characterizing benzamide derivatives, and how are conflicting spectral data resolved?

Methodological Answer:

- 1H/13C NMR : Confirms structural integrity. For example, the aromatic protons of the 4-aminophenyl group appear as doublets (δ 6.5–7.5 ppm), while the isopentyloxy chain shows distinct methyl/methylene signals (δ 1.0–1.5 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak for C₁₈H₂₂N₂O₂ at m/z 298.3) .

- IR Spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Resolving Discrepancies : Use 2D NMR (e.g., HSQC, COSY) to distinguish overlapping signals. Compare experimental data with computational predictions (e.g., DFT) .

Q. Table 2: Key Spectral Benchmarks

| Technique | Diagnostic Peaks/Bands | Reference |

|---|---|---|

| 1H NMR | δ 7.2–7.5 ppm (aromatic H), δ 4.1–4.3 ppm (OCH₂) | |

| ESI-MS | m/z 298.3 [M+H]+ | |

| IR | 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) |

Q. What initial biological activity screening approaches are recommended for this compound?

Methodological Answer:

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .

- Antimicrobial testing : Use MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only (DMSO) controls to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products (e.g., over-acylation or hydrolysis) during synthesis?

Methodological Answer:

- Temperature Modulation : Lower temperatures (0–5°C) reduce acyl chloride hydrolysis. Use ice baths during reagent addition .

- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation and suppresses side reactions .

- Solvent Screening : Test solvents like THF or DMF for improved solubility and reaction homogeneity. DCM is preferred for its low polarity and ease of removal .

- Real-Time Monitoring : Use TLC or in-situ FTIR to detect intermediates and adjust conditions dynamically .

Case Study : highlights divergent reaction pathways under acidic vs. basic conditions. For benzamides, maintaining pH 7–8 (via NaHCO₃) prevents undesired deamination .

Q. How can discrepancies in biological activity data across assays (e.g., conflicting IC₅₀ values) be systematically addressed?

Methodological Answer:

- Assay Replication : Perform triplicate runs with independent compound batches to rule out batch variability .

- Target Selectivity Profiling : Use panels of related enzymes/receptors to identify off-target effects (e.g., sigma-2 receptor vs. sigma-1 in ) .

- Data Normalization : Express activity as % inhibition relative to positive/negative controls. Apply statistical tools (e.g., ANOVA) to assess significance .

- Structural Analog Comparison : Compare with analogs (e.g., N-(2-aminoethyl)-benzamide derivatives in ) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting receptor-ligand interactions of this benzamide derivative?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target receptors (e.g., Trypanosoma brucei enzymes in ) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and guide lead optimization .

- Validation : Cross-check computational results with mutagenesis data (e.g., alanine scanning) .

Example : utilized fluorine-18 labeling to validate tumor targeting in vivo, aligning with computational predictions of sigma-2 receptor affinity .

Q. How can radiolabeled analogs be synthesized for imaging applications (e.g., PET), and what factors influence their biodistribution?

Methodological Answer:

- Radiosynthesis : Replace a hydrogen atom with fluorine-18 via nucleophilic substitution (e.g., using mesylate precursors). Purify via HPLC .

- Biodistribution Factors :

- Lipophilicity (LogP) : Optimal range (1–3) ensures blood-brain barrier penetration or tumor uptake.

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to resist enzymatic degradation .

- Receptor Specificity : Modify the benzamide scaffold to enhance sigma-2 receptor binding (see for structural analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.